molecular formula C33H35N2NaO13S B8065792 sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate

sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate

Cat. No.: B8065792
M. Wt: 722.7 g/mol
InChI Key: VKRKIDAQKRKKCH-UHFFFAOYSA-M
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Description

Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) is a complex organic compound with a molecular weight of 722.7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) involves the reaction of iminodiacetic acid sodium salt with thymol blue and formaldehyde under controlled conditions. The reaction is typically carried out at a temperature of 50°C, followed by cooling to 15°C and the addition of formaldehyde. The mixture is then heated to 50-55°C for several hours to complete the reaction .

Industrial Production Methods

In industrial settings, the compound is produced using large-scale reactors with precise temperature and pH control. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The crude product is purified through crystallization and filtration techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, carboxyl, and amino groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can alter their reactivity and availability in biological systems. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) stands out due to its specific combination of functional groups, which provide it with unique reactivity and versatility in various applications. Its ability to form stable complexes with metal ions and its distinct color change properties make it particularly valuable in analytical chemistry .

Properties

IUPAC Name

sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O13S.Na/c1-17-9-24(19(3)21(31(17)44)11-34(13-27(36)37)14-28(38)39)33(23-7-5-6-8-26(23)49(46,47)48-33)25-10-18(2)32(45)22(20(25)4)12-35(15-29(40)41)16-30(42)43;/h5-10,44-45H,11-16H2,1-4H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRKIDAQKRKKCH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N2NaO13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29412-85-9
Record name Methylxylenol blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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